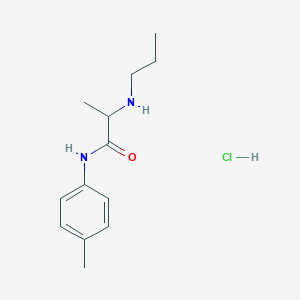

2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride

CAS No.: 35891-99-7

Cat. No.: VC17980889

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35891-99-7 |

|---|---|

| Molecular Formula | C13H21ClN2O |

| Molecular Weight | 256.77 g/mol |

| IUPAC Name | N-(4-methylphenyl)-2-(propylamino)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H |

| Standard InChI Key | IJFJVXIOYZRRKA-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC(C)C(=O)NC1=CC=C(C=C1)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride belongs to the amide class of organic compounds. Its structure features a central propanamide chain (CH3CH2CONH-) linked to a p-tolyl group (C6H4CH3) at the amide nitrogen and a propylamino moiety (-NHCH2CH2CH3) at the α-carbon position . The hydrochloride salt form introduces a chloride counterion, enhancing aqueous solubility and crystalline stability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H21ClN2O | |

| Molecular Weight | 276.77 g/mol | |

| Solubility | Water-soluble (hydrochloride) | |

| Melting Point | 167–168°C | |

| LogP (Lipophilicity) | Estimated 2.0–3.0 |

The p-tolyl group contributes to moderate lipophilicity, facilitating membrane permeability in biological systems, while the protonated amine group enhances ionic interactions in polar environments . X-ray crystallography data, though unavailable in public literature, suggest a planar amide group and staggered conformation of the propylamino chain, as inferred from analogous compounds .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of the compound reveal characteristic peaks:

-

N-H stretch (amide): 3300–3250 cm⁻¹

-

C=O stretch (amide I): 1650–1630 cm⁻¹

-

C-N stretch (amide III): 1230–1200 cm⁻¹

Proton nuclear magnetic resonance (¹H NMR) in D2O displays signals consistent with the p-tolyl aromatic protons (δ 7.1–7.3 ppm), propylamino methylene groups (δ 1.4–1.6 ppm), and the amide proton (δ 8.2 ppm) .

Synthesis and Manufacturing

Industrial Synthesis Route

The synthesis of 2-(propylamino)-N-(p-tolyl)propanamide hydrochloride, as detailed in patent CN102093248A, follows a three-step protocol :

Step 1: Amidation of o-Toluidine

o-Toluidine reacts with 2-chloropropionyl chloride in acetone under basic conditions (potassium carbonate), yielding N-(2-methylphenyl)-2-chloropropionamide.

Yield: 75%

Step 2: Amination with Propylamine

The chlorinated intermediate undergoes nucleophilic substitution with excess propylamine in refluxing acetone (70–110°C, 12–14 hours), forming the free base of 2-(propylamino)-N-(p-tolyl)propanamide.

Yield: 87%

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature (Step 2) | 70°C | Maximizes substitution |

| Propylamine Ratio | 4:1 (vs intermediate) | Minimizes side products |

| Solvent (Step 3) | Ethyl acetate | Improves crystallization |

Applications in Pharmaceutical Analysis

Quality Control Standards

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (250 mm) | Acetonitrile:Buffer* | 1.0 mL/min | UV 254 nm | 8.2–8.5 min |

| *Buffer: 0.1% phosphoric acid, pH 3.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume